
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 956431-01-9) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its molecular formula is C₁₃H₁₇BO₃ (MW: 232.088 g/mol), featuring a benzaldehyde core substituted with a methoxy group at the 2-position and a pinacol-protected boronate group at the 4-position . The compound is commercially available (e.g., CymitQuimica, Combi-Blocks) in varying quantities (1g–10g), with purity typically ≥95% . Its applications span organic synthesis, materials science, and pharmaceutical intermediates, particularly in constructing biaryl motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: : The starting material is often a boronic acid, which undergoes esterification with pinacol to form the boronic ester.
Bromination: : The benzene ring is brominated at the appropriate position to introduce the bromo group.
Nucleophilic Substitution: : The bromo group is substituted with the boronic ester group through a nucleophilic substitution reaction.
Oxidation: : The final step involves the oxidation of the intermediate to form the benzaldehyde group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: can undergo various types of chemical reactions, including:
Oxidation: : The benzaldehyde group can be further oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Alcohols
Substitution: : Various boronic acid derivatives
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in cross-coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions .
Synthesis of Novel Compounds
The compound has been employed in the synthesis of various novel compounds that exhibit interesting optical and electrochemical properties. For instance, it has been used to create copolymers based on benzothiadiazole and electron-rich arene units. These materials are significant for applications in organic electronics and photovoltaics due to their enhanced charge transport properties .
Materials Science
Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing advanced materials. Its incorporation into polymer backbones can lead to materials with tailored properties suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to influence the optical properties of polymers makes it valuable for developing next-generation optoelectronic devices .
Medicinal Chemistry
Potential Drug Development
Research indicates that derivatives of this compound may possess biological activity that could be harnessed for drug development. The structural features provided by the dioxaborolane group can enhance the pharmacokinetic profiles of potential drug candidates. Studies are ongoing to explore its efficacy against various biological targets .
Case Study 1: Synthesis of Copolymers
A study demonstrated the use of this compound in synthesizing a series of copolymers from benzothiadiazole and electron-rich arene units. The resulting materials exhibited improved charge mobility and stability under operational conditions compared to traditional polymers used in organic electronics .
Case Study 2: Drug Discovery
In a recent investigation into potential anticancer agents, derivatives of this compound were evaluated for their cytotoxicity against human cancer cell lines. Preliminary results indicated that certain modifications to the dioxaborolane structure increased potency while reducing off-target effects .
Mechanism of Action
The mechanism by which 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Differences
*Yields vary based on synthetic routes; e.g., thiophene analogs achieve 76% (Debus-Radziszewski reaction) , while chloro-ethoxy derivatives yield 48% .
Electronic and Steric Influences
- Electron-Donating Groups (e.g., OMe): The methoxy group in the target compound activates the aryl ring for electrophilic substitution, enhancing reactivity in cross-couplings .
- Steric Effects: Bulky substituents (e.g., 2,6-dimethoxy in ) hinder access to the boronate, slowing reaction rates .
Stability and Handling
- Moisture Sensitivity: All pinacol boronates are moisture-sensitive, requiring anhydrous storage .
- Thermal Stability: Methoxy and hydroxy derivatives () may exhibit lower thermal stability due to H-bonding or acidic protons .
Commercial Availability
- The target compound is widely available (e.g., CymitQuimica: 1g = €136) , whereas analogs like 4-hydroxy-5-methoxy derivatives () are less common, limiting their practical use .
Biological Activity
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organoboron compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant data from various studies and highlighting its applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : CHBO
- Molecular Weight : 222.08 g/mol
- CAS Number : 1195-66-0
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
Antimicrobial Activity
Recent studies indicate that boron-containing compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant strains of bacteria have been reported to range from 4–8 μg/mL for Staphylococcus aureus and Mycobacterium species. These findings suggest a promising avenue for developing new antimicrobial agents based on the structure of this compound .
Anticancer Potential
The compound's structural features align with known anticancer agents:
- In vitro studies have shown that related dioxaborolane derivatives can inhibit cell proliferation in various cancer cell lines. Notably, one study reported an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that modifications to the dioxaborolane structure could enhance its selectivity and potency against cancer cells.
The mechanisms underlying the biological activity of this compound are still under investigation. However:
- It is hypothesized that the boron atom facilitates interactions with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt critical cellular processes leading to cell death or inhibition of growth in pathogens and cancer cells .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized benzaldehyde derivatives. For example, a modified Debus-Radziszewski reaction can be used, where a benzaldehyde precursor undergoes condensation with a boronate ester. highlights a similar synthesis using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, yielding 76% via column chromatography (hexanes/EtOAC). Key steps include protecting the aldehyde group during boronate ester formation and optimizing reaction time/temperature to avoid side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the NMR spectrum should show characteristic peaks: a singlet for the aldehyde proton (~10 ppm), aromatic protons (7.2–7.7 ppm), and the dioxaborolane methyl groups (~1.2 ppm). HRMS data (e.g., [M+H] at 441.09) confirm molecular weight . Purity (>95%) can be verified via HPLC with a C18 column (acetonitrile/water gradient).
Q. What storage conditions are recommended to maintain stability?
The compound is moisture-sensitive due to the boronate ester. Store under inert gas (argon/nitrogen) at −20°C in amber vials. notes commercial suppliers provide it in sealed containers with desiccants. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the boronate .
Advanced Research Questions
Q. How can conflicting synthetic yields (e.g., 27% vs. 76%) be analyzed and resolved?
Yield discrepancies often arise from reaction conditions or purification methods. For example, reports a 27% yield for a morpholine derivative due to competing side reactions, while achieved 76% via optimized stoichiometry and solvent selection. To resolve:
- Use NMR reaction monitoring to identify intermediates/byproducts.
- Test alternative catalysts (e.g., Pd(PPh)) or bases (KCO vs. NaOH).
- Optimize column chromatography (e.g., silica gel vs. reverse-phase) .
Q. What strategies enhance the compound’s reactivity in Suzuki-Miyaura cross-couplings?
The boronate ester’s steric hindrance (tetramethyl groups) can slow transmetallation. Mitigation strategies:
- Use polar aprotic solvents (THF, DMF) to improve solubility.
- Add phase-transfer agents (e.g., CTAB in ) to stabilize intermediates.
- Employ microwave-assisted heating for faster coupling .
- Screen Pd catalysts (e.g., Pd(OAc) vs. XPhos-Pd-G3) to reduce homocoupling byproducts .
Q. How does this compound function in hydrogen peroxide (H2 _22O2_22) sensing applications?
The boronate ester reacts with HO via oxidative deboronation, releasing a fluorescent aldehyde derivative. demonstrates that introducing an imine group (e.g., OTBPA) accelerates deboronation 40-fold, enabling ppb-level detection. Design considerations:
- Tune the electronic environment of the benzaldehyde to modulate reaction kinetics.
- Use thin-film fluorescence assays to avoid solvent interference .
Q. What analytical methods resolve ambiguities in distinguishing regioisomers or degradation products?
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOAc), SHELXL ( ) can determine absolute configuration.
- 2D NMR (COSY, HSQC) : Differentiates between ortho/meta substitution patterns.
- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., boronic acid derivatives) .
Q. Data Contradictions and Methodological Solutions
Q. Key Applications in Academic Research
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIBTMNBYRUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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